molecular formula C12H8Cl2S B1583840 4,4'-Dichloro Diphenyl Sulfide CAS No. 5181-10-2

4,4'-Dichloro Diphenyl Sulfide

Cat. No.: B1583840
CAS No.: 5181-10-2
M. Wt: 255.2 g/mol
InChI Key: MJEPOVIWHVRBIT-UHFFFAOYSA-N
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Description

4,4'-Dichloro Diphenyl Sulfide, also known as 4,4’-dichlorodiphenyl sulfide, is an organic compound with the molecular formula C12H8Cl2S. It is a derivative of diphenyl sulfide where both phenyl rings are substituted with chlorine atoms at the para positions. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4'-Dichloro Diphenyl Sulfide can be synthesized through several methods. One common method involves the reaction of 4-chlorothiophenol with 4-chloroiodobenzene in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: In industrial settings, bis(4-chlorophenyl) sulfide can be produced by the reaction of 4-chlorophenylthiol with sulfur dichloride. This method involves the use of a catalyst such as aluminum chloride and is conducted under controlled conditions to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 4,4'-Dichloro Diphenyl Sulfide is unique due to its specific reactivity and the ability to undergo various chemical transformations. Its structure allows for selective substitution reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

1-chloro-4-(4-chlorophenyl)sulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2S/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJEPOVIWHVRBIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC2=CC=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00199761
Record name Sulfide, bis(p-chlorophenyl)
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Molecular Weight

255.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5181-10-2
Record name 1,1′-Thiobis[4-chlorobenzene]
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Record name Bis(4-chlorophenyl)sulfide
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Record name Bis(4-chlorophenyl) sulfide
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Record name Sulfide, bis(p-chlorophenyl)
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Record name Bis(4-chlorophenyl) Sulfide
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Record name Bis(4-chlorophenyl)sulfide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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